molecular formula C19H22FNO4S2 B7832916 (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832916
M. Wt: 411.5 g/mol
InChI Key: RLFZTANPTQXDRM-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a sulfonyl group, a tetrahydrothiophene ring, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-methylbenzenesulfonyl chloride, tetrahydrothiophene, and 4-methylbenzylamine. The key steps may involve:

    Formation of the sulfonyl intermediate: Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with tetrahydrothiophene under basic conditions.

    Coupling reaction: The intermediate is then coupled with 4-methylbenzylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be utilized in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and aromatic rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methylbenzyl)amine
  • {(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(4-methylbenzyl)amine

Uniqueness

The unique features of (3R4S)-3-(4-FLUORO-3-METHYLBENZENESULFONYL)-4-{[(4-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE include the presence of the fluoro group, which can influence its reactivity, binding affinity, and overall stability compared to its chloro or bromo analogs.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S2/c1-13-3-5-15(6-4-13)10-21-18-11-26(22,23)12-19(18)27(24,25)16-7-8-17(20)14(2)9-16/h3-9,18-19,21H,10-12H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFZTANPTQXDRM-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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